molecular formula C10H11BrO2 B8015585 2-Bromo-4-propoxybenzaldehyde

2-Bromo-4-propoxybenzaldehyde

Cat. No.: B8015585
M. Wt: 243.10 g/mol
InChI Key: SVUSIXHXCJBYAC-UHFFFAOYSA-N
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Description

2-Bromo-4-propoxybenzaldehyde is a valuable benzaldehyde derivative designed for synthetic organic chemistry research and development. This compound features a benzaldehyde core functionalized with a bromine atom and a propoxy group, making it a versatile building block for constructing complex molecules. The presence of the bromine atom, a good leaving group, on the aromatic ring enables a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form new carbon-carbon bonds . Concurrently, the aldehyde group is highly reactive and can undergo nucleophilic addition, condensation, oxidation, or reduction, allowing researchers to introduce a wide range of other functional groups . The propoxy side chain contributes electron-density to the aromatic ring and can influence the compound's lipophilicity, which is a critical parameter in the design of bioactive molecules and materials with specific optical properties . As a result, this chemical serves as a key precursor in the synthesis of potential pharmaceuticals, agrochemicals, and functional materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated environment, following standard safety protocols for laboratory chemicals. Specific physical data (e.g., melting point, boiling point) and spectroscopic information for this specific isomer should be confirmed via technical data sheets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUSIXHXCJBYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 4 Propoxybenzaldehyde

Regioselective Bromination of 4-Propoxybenzaldehyde (B1265824)

The most direct route to 2-Bromo-4-propoxybenzaldehyde is the electrophilic aromatic substitution of 4-propoxybenzaldehyde. The existing substituents on the benzene (B151609) ring—the propoxy group at position 4 and the aldehyde group at position 1—govern the position of the incoming bromine atom. The propoxy group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. Their combined influence strongly directs the electrophile to the position ortho to the propoxy group, yielding the desired 2-bromo isomer.

The bromination of 4-propoxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. This reaction is often facilitated by a catalyst to increase the electrophilicity of the bromine, leading to a more efficient reaction.

Brominating Agents : Common brominating agents for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). While Br₂ is a classic and effective choice, NBS is often preferred as it is a solid, making it easier and safer to handle, and can help control the amount of bromine in the reaction, reducing over-bromination.

Catalytic Systems : Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are frequently used as catalysts. These catalysts polarize the Br-Br bond in molecular bromine or activate the bromine in NBS, creating a more potent electrophile (Br⁺). The reaction mechanism involves the attack of the electron-rich aromatic ring of 4-propoxybenzaldehyde on the polarized bromine species. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The final step is the deprotonation of this intermediate by a weak base, which restores the aromaticity of the ring and yields this compound.

Achieving high yield and regioselectivity requires careful optimization of several reaction parameters, including the choice of solvent, temperature, and reaction time.

Solvent Selection : The choice of solvent is critical. Non-polar, aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) are commonly employed because they are inert under the reaction conditions and effectively dissolve the reactants. The polarity of the solvent can influence the stability of the reaction intermediates, thereby affecting the reaction rate and selectivity.

Temperature Control : The reaction temperature must be carefully controlled. Electrophilic brominations are often exothermic, and maintaining an optimal temperature, sometimes as low as 0°C, is crucial to prevent overheating, which can lead to the formation of undesired by-products and a decrease in selectivity.

Reaction Time : Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) allows for the determination of the optimal reaction time, ensuring the complete consumption of the starting material while minimizing by-product formation.

The following table illustrates the impact of different conditions on the synthesis.

EntryBrominating AgentCatalystSolventTemperature (°C)Yield (%)
1Br₂FeCl₃CH₂Cl₂0-585
2NBSNoneCH₃CN2578
3Br₂AlCl₃CHCl₃082
4NBSAcetic AcidCH₂Cl₂2588

This is a representative table based on general principles of electrophilic aromatic substitution.

The primary challenge in the bromination of 4-propoxybenzaldehyde is preventing the formation of isomeric and poly-brominated by-products.

Dibromination : The strong activating effect of the propoxy group can sometimes lead to the addition of a second bromine atom, resulting in dibromo-4-propoxybenzaldehyde. This can be minimized by using a stoichiometric amount of the brominating agent (e.g., one equivalent of NBS) and by adding it slowly to the reaction mixture to maintain a low concentration.

Isomeric By-products : While the directing groups strongly favor the 2-position, trace amounts of other isomers, such as 3-bromo-4-propoxybenzaldehyde, might form. High regioselectivity is typically achieved by using optimized catalytic systems and controlled reaction conditions. Theoretical analyses and experimental results on similar substituted benzaldehydes confirm that the electronic effects of the substituents are the primary determinants of regioselectivity in electrophilic aromatic bromination. mdpi.com

Alternative Synthetic Routes to the this compound Core Structure

Alternative synthetic strategies can offer advantages in terms of starting material availability, cost, or circumventing selectivity issues. These multi-step routes build the molecule by forming the ether linkage or by modifying a different substituted benzaldehyde (B42025).

An effective alternative route involves the synthesis of the propoxy group onto a pre-brominated phenolic precursor. This method utilizes the Williamson ether synthesis, a reliable reaction for forming ethers. wikipedia.org

The typical sequence for this pathway is:

Bromination of 4-Hydroxybenzaldehyde : The readily available starting material, 4-hydroxybenzaldehyde, is first brominated. The hydroxyl group is a strong ortho-, para-director, leading to the formation of 2-bromo-4-hydroxybenzaldehyde (B1278919) with high regioselectivity.

Williamson Ether Synthesis : The resulting 2-bromo-4-hydroxybenzaldehyde is then subjected to O-alkylation. This involves deprotonating the phenolic hydroxyl group with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide ion. masterorganicchemistry.comyoutube.com This nucleophilic phenoxide then reacts with a propylating agent, typically 1-bromopropane (B46711) or 1-iodopropane, via an Sₙ2 mechanism to form the desired ether linkage, yielding this compound. wikipedia.org

The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

StepReactant 1Reactant 2ReagentsSolventProduct
14-HydroxybenzaldehydeNBSAcetic AcidDichloromethane2-Bromo-4-hydroxybenzaldehyde
22-Bromo-4-hydroxybenzaldehyde1-BromopropaneK₂CO₃DMFThis compound

This table outlines a common synthetic sequence for this alternative route.

Another advanced strategy involves modifying a different, commercially available substituted benzaldehyde. A plausible route starts from 2-bromo-4-fluorobenzaldehyde (B1271550) and introduces the propoxy group via a nucleophilic aromatic substitution (SₙAr) reaction.

In this approach, the fluorine atom, which is activated towards nucleophilic attack by the electron-withdrawing aldehyde group, is displaced by a propoxide nucleophile. The sodium or potassium propoxide can be generated in situ by reacting propanol (B110389) with a strong base like sodium hydride or potassium carbonate. This SₙAr reaction is an effective method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. A similar process has been described for the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 2-fluoro-4-bromobenzaldehyde using methanol (B129727) and potassium carbonate. google.com

This method's success depends on the relative reactivity of the C-F versus C-Br bonds, with the C-F bond being significantly more susceptible to nucleophilic aromatic substitution.

Novel Approaches in this compound Synthesis

The synthesis of this compound is increasingly benefiting from advanced methodologies that prioritize efficiency, safety, and sustainability. Novel approaches, including the application of flow chemistry and the integration of green chemistry principles, are paving the way for more optimized and environmentally responsible production of this key chemical intermediate.

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the preparation of this compound. This technology involves the continuous pumping of reagents through a network of tubes or microreactors, enabling precise control over reaction parameters and enhancing safety, particularly for potentially hazardous reactions like bromination and formylation. unimi.itrsc.org

The key benefits of employing flow chemistry in the synthesis of aromatic aldehydes include superior heat and mass transfer, which allows for rapid and uniform heating and cooling. rsc.org This precise temperature control is crucial for managing exothermic reactions and minimizing the formation of byproducts, leading to higher yields and purity of the final product. acs.org For instance, in reactions involving organometallic intermediates, which can be highly reactive and thermally sensitive, flow chemistry provides a safer and more efficient alternative to batch methods. acs.org

Table 1: Potential Advantages of Flow Chemistry in this compound Synthesis

FeatureAdvantageRelevance to Synthesis
Enhanced Safety Minimizes the volume of hazardous materials at any given time. rsc.orgImportant for handling reagents like bromine and organometallics.
Precise Temperature Control Allows for rapid heating and cooling, maintaining optimal reaction temperatures. rsc.orgacs.orgCrucial for controlling exothermic bromination and formylation reactions.
Improved Yield and Purity Reduces the formation of byproducts through better control of reaction conditions.Leads to a higher quality of this compound.
Scalability Production can be scaled up by running the system for longer durations. rsc.orgFacilitates both laboratory-scale research and industrial-scale production.
Automation Enables continuous operation with minimal manual intervention.Increases efficiency and reproducibility of the synthesis.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the careful selection of reagents, solvents, and reaction conditions to minimize waste and toxicity. edu.krd

A primary focus of green chemistry in this context is the development of more environmentally friendly bromination methods. Traditional approaches often utilize elemental bromine, which is hazardous and can lead to the formation of undesirable byproducts. acsgcipr.org Greener alternatives include the use of N-bromosuccinimide (NBS) or in-situ generation of brominating agents from less hazardous sources, such as oxidizing bromide salts. cambridgescholars.com Metal-free bromination protocols are also being explored to avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net

The choice of solvent is another critical aspect of green synthetic design. Many organic solvents are volatile, flammable, and pose risks to human health and the environment. The development of syntheses in greener solvents, such as water, ionic liquids, or deep eutectic solvents, is a key area of research. nih.govresearchgate.net For example, a sustainable method for the bromination of methoxy (B1213986) arenes has been reported using a green ionic liquid, which avoids the need for co-oxidants, strong acids, and toxic reagents. nih.gov

Furthermore, improving the atom economy of the synthesis is a fundamental principle of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. The development of catalytic processes and one-pot reactions are effective strategies for enhancing atom economy in the synthesis of this compound.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Safer Solvents and Auxiliaries Utilizing water, ionic liquids, or deep eutectic solvents instead of volatile organic compounds. nih.govresearchgate.netReduced environmental pollution and improved worker safety.
Design for Energy Efficiency Employing reactions that can be conducted at ambient temperature and pressure.Lower energy consumption and reduced carbon footprint.
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis.Reduced reliance on fossil fuels and enhanced sustainability.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps.Streamlined synthesis with fewer steps and less waste.
Catalysis Utilizing catalytic reagents in place of stoichiometric ones.Increased reaction efficiency and reduced waste generation.

Mechanistic Investigations of 2 Bromo 4 Propoxybenzaldehyde Reactivity

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring of 2-Bromo-4-propoxybenzaldehyde is susceptible to replacement by a variety of nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNAr) is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups, which is not the case here where the propoxy group is electron-donating and the aldehyde is only moderately deactivating.

Reactivity with Various Nucleophiles

The bromine moiety of this compound can be substituted by a range of carbon, nitrogen, and oxygen nucleophiles, typically requiring a transition metal catalyst, most commonly palladium or copper. These reactions are invaluable for the construction of more complex molecular architectures.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. This compound can react with various organoboron reagents, such as boronic acids or their esters, to yield biaryl compounds. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to give the final product and regenerate the catalyst.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is instrumental in the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines to produce the corresponding N-aryl or N-heteroaryl products.

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming carbon-oxygen and carbon-nitrogen bonds. It can be used to couple this compound with alcohols, phenols, or amines, although it often requires harsh reaction conditions.

Below is a table summarizing the reactivity of this compound with various nucleophiles in cross-coupling reactions.

Nucleophile TypeSpecific NucleophileCoupling ReactionCatalyst/ConditionsProduct Type
CarbonArylboronic acidSuzuki-MiyauraPd catalyst, baseBiaryl
CarbonTerminal alkyneSonogashiraPd catalyst, Cu(I) co-catalyst, baseArylalkyne
NitrogenPrimary/Secondary AmineBuchwald-HartwigPd catalyst, baseN-Arylamine
OxygenAlcohol/PhenolUllmannCu catalyst, base, high temperatureAryl ether

Influence of Steric and Electronic Effects on Substitution

The regioselectivity and rate of nucleophilic substitution on this compound are significantly influenced by steric and electronic factors.

Electronic Effects: The propoxy group at the 4-position is an electron-donating group (EDG) due to the +R (resonance) effect of the oxygen lone pair, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This effect deactivates the ring towards nucleophilic attack in a classical SNAr mechanism. The aldehyde group is a moderately electron-withdrawing group (-R effect), which deactivates the ring towards electrophilic substitution but can slightly activate it for nucleophilic attack, particularly at the ortho and para positions relative to itself. In the context of transition metal-catalyzed reactions, these electronic effects can influence the rate of oxidative addition.

Steric Effects: The bromine atom is ortho to the aldehyde group, which can present some steric hindrance to the incoming nucleophile or the bulky catalyst complex. This steric crowding can influence the rate of the reaction and may necessitate the use of specific ligands on the metal catalyst to facilitate the coupling. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed in palladium-catalyzed cross-coupling reactions to enhance the rate of both oxidative addition and reductive elimination.

Transformations of the Aldehyde Functional Group

The aldehyde group in this compound is a versatile functional handle that can undergo a variety of transformations, including reduction to an alcohol and oxidation to a carboxylic acid.

Selective Reduction Pathways

The aldehyde group can be selectively reduced to a primary alcohol in the presence of the aryl bromide moiety using mild reducing agents.

Hydride Reduction: Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this transformation. masterorganicchemistry.com It is a mild reducing agent that selectively reduces aldehydes and ketones over other functional groups like esters and, importantly, does not typically reduce aryl halides. masterorganicchemistry.com The reaction is usually carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

The table below shows a typical selective reduction of this compound.

ReactantReagentSolventProduct
This compoundSodium Borohydride (NaBH4)Methanol/Ethanol(2-Bromo-4-propoxyphenyl)methanol

Oxidation Reactions and Product Diversification

The aldehyde group can be readily oxidized to a carboxylic acid, providing another avenue for product diversification.

Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can be used to convert the aldehyde to a carboxylic acid. Milder and more selective reagents like silver oxide (Ag2O) in the Tollens' test can also effect this transformation. This conversion is useful for introducing a carboxylic acid functionality, which can then be used in further reactions such as esterification or amidation.

The following table summarizes the oxidation of this compound.

ReactantReagentProduct
This compoundPotassium Permanganate (KMnO4)2-Bromo-4-propoxybenzoic acid

Condensation and Imine Formation Reactions

The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to attack by carbon and nitrogen nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine. The initial product is a β-hydroxy compound which readily dehydrates to form a stable α,β-unsaturated product.

Wittig Reaction: This reaction provides a versatile method for the synthesis of alkenes. It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and a phosphine oxide. The geometry of the resulting alkene can often be controlled by the choice of the ylide and the reaction conditions.

Imine Formation: Aldehydes react with primary amines in a reversible, acid-catalyzed reaction to form imines (also known as Schiff bases). The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond. This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds.

The table below provides an overview of these condensation and imine formation reactions.

Reaction TypeReactantReagentProduct Type
Knoevenagel CondensationThis compoundMalononitrile2-((2-Bromo-4-propoxyphenyl)methylene)malononitrile
Wittig ReactionThis compoundPhosphorus Ylide (e.g., Ph3P=CH2)1-Bromo-2-ethenyl-4-propoxybenzene
Imine FormationThis compoundPrimary Amine (R-NH2)N-(2-Bromo-4-propoxybenzylidene)amine

Schiff Base Derivatization

The formation of Schiff bases, or imines, is a fundamental reaction of aldehydes, involving their condensation with primary amines. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The electronic nature of the substituents on the benzaldehyde (B42025) ring can significantly influence the rate and equilibrium of this reaction. In the case of this compound, the propoxy group at the para-position acts as an electron-donating group through resonance, which can slightly deactivate the carbonyl group towards nucleophilic attack. Conversely, the bromine atom at the ortho-position exerts an electron-withdrawing inductive effect, which can enhance the electrophilicity of the carbonyl carbon.

While specific studies detailing the kinetics of Schiff base formation with this compound are not extensively documented, the general mechanism is well-established. The reaction is typically catalyzed by either acid or base. Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the attack by the amine. In basic or neutral conditions, the nucleophilicity of the amine is the driving factor.

Detailed research on related substituted benzaldehydes provides insights into the expected reactivity. For instance, the synthesis of Schiff bases from various bromo- and alkoxy-substituted salicylaldehydes has been thoroughly investigated. These studies demonstrate that the condensation reaction proceeds efficiently with a variety of primary amines, including aliphatic and aromatic amines, to yield the corresponding imines in good to excellent yields. The general reaction scheme for the Schiff base derivatization of this compound is presented below:

Scheme 1: General reaction for the formation of a Schiff base from this compound.

The characterization of the resulting Schiff bases typically involves spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and the presence of a signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum.

Table 1: Representative examples of reaction conditions for Schiff base formation with substituted benzaldehydes.

Aldehyde ReactantAmine ReactantSolventCatalystTemperature (°C)Yield (%)
5-BromosalicylaldehydeAnilineEthanolAcetic acid (catalytic)RefluxHigh
4-Methoxybenzaldehydep-ToluidineMethanolNoneRoom Temp>90
2-Hydroxy-3-methoxybenzaldehydeBenzylamineToluenep-Toluenesulfonic acidReflux85

Aldol (B89426) Condensation Studies

The aldol condensation is a cornerstone carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. For an aromatic aldehyde like this compound, which cannot form an enolate itself, it can act as the electrophilic partner in a crossed or Claisen-Schmidt condensation with an enolizable ketone or aldehyde.

The electronic effects of the substituents on the benzaldehyde ring play a crucial role. The electron-withdrawing nature of the bromine atom in this compound would be expected to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the enolate and promoting the condensation reaction.

Table 2: Expected products from the Claisen-Schmidt condensation of this compound with various ketones.

Ketone ReactantExpected Product
Acetone(E)-4-(2-Bromo-4-propoxyphenyl)but-3-en-2-one
Acetophenone(E)-1-(2-Bromo-4-propoxyphenyl)-3-phenylprop-2-en-1-one
Cyclohexanone(E)-2-(2-Bromo-4-propoxybenzylidene)cyclohexan-1-one

Cyclization and Heterocycle Synthesis

The structural motifs present in this compound make it a potentially valuable precursor for the synthesis of various heterocyclic systems. The aldehyde functionality can participate in condensation reactions, while the ortho-bromine atom can be involved in subsequent cyclization steps, for example, through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Formation of Multi-component Reaction Products

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. While specific examples of MCRs involving this compound are not extensively reported, its structure suggests potential utility in well-known MCRs such as the Ugi and Passerini reactions.

In a hypothetical Ugi four-component reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide derivative. The aldehyde would first form an iminium ion with the amine, which would then be attacked by the isocyanide and the carboxylate. wikipedia.org

Similarly, in a Passerini three-component reaction, this compound could react with a carboxylic acid and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org The electrophilicity of the aldehyde's carbonyl group is a key factor in these reactions.

Strategies for Constructing Complex Heterocyclic Systems

The presence of an ortho-bromine atom and an aldehyde group in this compound provides a strategic advantage for the construction of fused heterocyclic systems. A common strategy involves an initial condensation or addition reaction at the aldehyde, followed by an intramolecular cyclization involving the bromine atom.

For example, the synthesis of quinolines can be envisioned through a Friedländer-type annulation. This would involve the condensation of this compound with a ketone containing an α-methylene group and a source of ammonia (B1221849) or an amine. However, a more plausible route would be a Doebner-von Miller reaction or a similar quinoline (B57606) synthesis where the ortho-bromo substituent could be utilized in a subsequent palladium-catalyzed intramolecular C-N bond formation to construct the second ring of a tricyclic system.

Another potential application is in the synthesis of benzofurans or other oxygen-containing heterocycles. For instance, a Wittig reaction or a Horner-Wadsworth-Emmons reaction with an appropriate phosphorus ylide could introduce a side chain, which could then undergo an intramolecular Heck reaction or a Sonogashira coupling followed by cyclization to form a furan (B31954) or pyran ring fused to the benzene ring.

While these strategies are synthetically viable, it is important to note that their application to this compound specifically has not been detailed in the available literature. Further research is required to explore and optimize these pathways for the synthesis of novel and complex heterocyclic systems based on this versatile building block.

Spectroscopic and Structural Elucidation of 2 Bromo 4 Propoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H-NMR) Assignments

The ¹H-NMR spectrum of 2-Bromo-4-propoxybenzaldehyde is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the propoxy group. The chemical shifts are influenced by the electronic effects of the bromine atom, the aldehyde group, and the propoxy group.

The aldehydic proton is the most deshielded, appearing as a singlet around 10.3 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the adjacent aromatic ring. The aromatic region of the spectrum displays a pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The proton at the C5 position, being ortho to the electron-donating propoxy group, is expected to be the most shielded of the aromatic protons. The proton at the C3 position will appear as a doublet, and the proton at C6 will appear as a doublet of doublets due to coupling with the other aromatic protons.

The propoxy group gives rise to three distinct signals: a triplet corresponding to the terminal methyl group (CH₃) at approximately 1.05 ppm, a sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group around 1.82 ppm, and a triplet for the methylene group bonded to the oxygen atom (OCH₂) at about 4.05 ppm. The downfield shift of the OCH₂ group is due to the deshielding effect of the adjacent oxygen atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO)~10.3Singlet-
Aromatic (H-3)~7.9Doublet~2.0
Aromatic (H-5)~7.0Doublet of Doublets~8.5, 2.0
Aromatic (H-6)~7.8Doublet~8.5
Propoxy (-OCH₂CH₂CH₃)~4.05Triplet~6.5
Propoxy (-OCH₂CH₂CH₃)~1.82Sextet~7.0
Propoxy (-OCH₂CH₂CH₃)~1.05Triplet~7.5

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the different carbon environments within the this compound molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of 190-195 ppm.

The aromatic carbons show a range of chemical shifts determined by their substituents. The carbon atom bonded to the bromine (C2) is expected to be found around 115-120 ppm. The carbon bearing the propoxy group (C4) will be shifted downfield to approximately 160-165 ppm due to the deshielding effect of the oxygen atom. The remaining aromatic carbons (C1, C3, C5, C6) will have signals in the typical aromatic region of 110-140 ppm.

The carbons of the propoxy group are found in the upfield region of the spectrum. The carbon attached to the oxygen (OCH₂) appears around 70 ppm, while the other two aliphatic carbons (CH₂ and CH₃) resonate at approximately 22 ppm and 10 ppm, respectively.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)~192
Aromatic (C1)~132
Aromatic (C2-Br)~118
Aromatic (C3)~135
Aromatic (C4-O)~162
Aromatic (C5)~115
Aromatic (C6)~130
Propoxy (-OCH₂)~70
Propoxy (-CH₂-)~22
Propoxy (-CH₃)~10

Advanced NMR Techniques for Structural Confirmation

To unambiguously confirm the structure of this compound and its derivatives, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons in the propoxy chain (-OCH₂-CH₂-CH₃) and between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals for each protonated carbon by linking the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons (like C1, C2, and C4) and for confirming the connectivity between the aldehyde group, the propoxy group, and the aromatic ring. For instance, a correlation between the aldehydic proton and the C1 and C6 carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. It can be used to confirm the substitution pattern on the aromatic ring. For example, a NOESY experiment could show a correlation between the aldehydic proton and the aromatic proton at C6, confirming the ortho relationship.

These advanced methods, used in combination, provide a comprehensive and unambiguous structural elucidation of the molecule. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Characterization

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present.

The most prominent feature is the strong absorption band due to the C=O stretching of the aldehyde group, which is expected to appear in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde group typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the propoxy ether linkage will produce a strong band around 1250 cm⁻¹. The aliphatic C-H stretching of the propoxy group is observed in the 2850-3000 cm⁻¹ range. Finally, the C-Br stretching vibration is expected to be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch>3000Weak-Medium
Aliphatic C-H Stretch (Propoxy)2850-3000Medium
Aldehyde C-H Stretch~2720, ~2820Weak
Aldehyde C=O Stretch1680-1700Strong
Aromatic C=C Stretch1450-1600Medium
Ether C-O Stretch~1250Strong
C-Br Stretch500-600Medium-Strong

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching of the aromatic ring would produce a strong signal in the Raman spectrum. The C=C and C-H vibrations of the benzene ring are also readily observable. The C-Br bond, being highly polarizable, is expected to give a strong Raman signal, making it a useful tool for confirming the presence of the bromine substituent. The C=O stretch of the aldehyde is also Raman active. By comparing the FT-IR and Raman spectra, a more complete vibrational analysis can be achieved, aiding in the structural confirmation of the molecule and its derivatives.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify individual components of a mixture. For a pure compound like this compound, GC-MS provides a distinct retention time and a characteristic mass spectrum based on its fragmentation pattern under electron ionization.

The molecular ion peak (M⁺) for this compound would appear at an m/z corresponding to its molecular weight. A crucial diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, confirming the presence of a single bromine atom in the molecule.

The fragmentation of this compound is expected to proceed through several predictable pathways, primarily involving the loss of its functional groups. Key fragmentation steps would include:

Loss of the propoxy group: Cleavage of the ether bond can lead to the loss of a propyl radical (•C₃H₇) or a propoxy radical (•OC₃H₇).

Loss of the aldehyde group: Fragmentation may involve the loss of a hydrogen atom (•H) or a formyl radical (•CHO) from the aldehyde moiety.

Loss of bromine: The carbon-bromine bond can break, leading to the loss of a bromine radical (•Br).

McLafferty rearrangement: If applicable, this rearrangement could occur involving the propoxy chain.

These fragmentation pathways give rise to a series of daughter ions that constitute the compound's unique mass spectrum, allowing for its unambiguous identification.

Table 1: Predicted Major Fragments in the GC-MS Spectrum of this compound

m/z Value (for ⁷⁹Br) m/z Value (for ⁸¹Br) Possible Fragment Identity Description of Loss
242 244 [C₁₀H₁₁BrO₂]⁺ Molecular Ion (M⁺)
213 215 [C₇H₅BrO]⁺ Loss of •C₃H₆ (propene) via rearrangement
199 201 [C₇H₄BrO]⁺ Loss of •C₃H₇ (propyl radical)
185 187 [C₆H₄Br]⁺ Loss of •CHO from m/z 213/215
163 163 [C₁₀H₁₁O₂]⁺ Loss of •Br (bromine radical)

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals information about its conjugated π-electron system. The absorption of UV light excites electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. libretexts.org The substituted benzaldehyde (B42025) structure contains several key features that influence its electronic spectrum:

Chromophore: The benzaldehyde moiety (the aromatic ring conjugated with the carbonyl group) acts as the primary chromophore, the part of the molecule responsible for absorbing light. slideshare.net

Auxochromes: The propoxy group (-OC₃H₇) and the bromine atom (-Br) are auxochromes. These substituents have non-bonding electron pairs that can interact with the π-system of the ring, typically causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).

For this compound, two main types of electronic transitions are expected: slideshare.netyoutube.com

π → π Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic ring and the carbonyl double bond.

n → π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of an electron from a non-bonding orbital (n) to a π* anti-bonding orbital. uzh.ch The non-bonding electrons are located on the oxygen atoms of the aldehyde and propoxy groups, as well as on the bromine atom. The n → π* transition of the carbonyl group is particularly characteristic. youtube.com

The solvent in which the spectrum is recorded can influence the position of λmax. Polar solvents can stabilize the ground state of lone pair electrons through hydrogen bonding, leading to a blue shift (hypsochromic shift) for n → π* transitions. slideshare.net

Table 2: Expected Electronic Transitions for this compound

Type of Transition Orbitals Involved Relative Energy Expected Intensity Region
π → π* π (aromatic/carbonyl) → π* (aromatic/carbonyl) High High (Strong) UV (200-300 nm)

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, its solid-state packing can be predicted based on studies of analogous substituted benzaldehydes. nih.govnih.gov The supramolecular architecture in the crystal lattice is governed by a combination of weak intermolecular forces. rsc.org

Key interactions expected to direct the crystal packing include:

C–H⋯O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor. Weak hydrogen bonds are likely to form between the aldehyde oxygen of one molecule and aromatic or aliphatic C-H groups of neighboring molecules, linking them into chains or sheets. nih.govrsc.org

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that interacts with a nucleophilic atom, such as the carbonyl oxygen of an adjacent molecule (Br···O interaction). researchgate.netst-andrews.ac.uk Less commonly, Br···Br interactions might also occur. mdpi.com

π–π Stacking Interactions: The planar aromatic rings can stack on top of each other. These interactions are often offset, where the rings are parallel but displaced, to minimize electrostatic repulsion. nih.gov

These varied interactions work in concert to create a stable, three-dimensional crystalline network. nih.gov

The conformation of this compound in the solid state refers to the spatial arrangement of its substituent groups relative to the benzene ring. Theoretical and experimental studies on related compounds provide insight into its likely conformation. bohrium.comresearchgate.net

Aldehyde Group Orientation: Due to steric hindrance from the bulky bromine atom at the ortho position, the aldehyde group (-CHO) is expected to be twisted out of the plane of the benzene ring. nih.gov In a similar molecule, 2-bromo-4-methylbenzaldehyde (B1335389), the aldehyde group is twisted by approximately 10.6° from the ring plane. nih.gov This contrasts with benzaldehydes lacking an ortho-substituent, which are often nearly planar.

Propoxy Group Conformation: The propoxy chain is flexible and can adopt various conformations. The torsion angle around the C(ring)–O bond will determine the orientation of the propyl group relative to the ring.

Theoretical studies on 2-bromo-4-chlorobenzaldehyde (B1282380) have shown that the trans conformer (where the C=O bond is oriented away from the C-Br bond) is more stable than the cis conformer in both the gas phase and in solution. bohrium.comresearchgate.net A similar preference is anticipated for this compound in its crystalline state.

Table 3: Predicted Structural Parameters for this compound in the Crystalline State

Parameter Predicted Value/Observation Basis of Prediction
Aldehyde-Ring Dihedral Angle 10-15° Steric hindrance from ortho-bromine, based on 2-bromo-4-methylbenzaldehyde nih.gov
C-Br Bond Length ~1.90 Å Comparison with 4-bromobenzaldehyde (B125591) and 2-bromo-4-methylbenzaldehyde nih.gov
Preferred Conformer Trans (C=O vs C-Br) Stability analysis of 2-bromo-4-chlorobenzaldehyde bohrium.comresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods are used to determine optimized geometry and electronic properties.

Conformational Landscape Analysis

The propoxy group in 2-Bromo-4-propoxybenzaldehyde can rotate around the C-O bond, leading to different spatial arrangements or conformers. Conformational landscape analysis involves mapping the potential energy surface of the molecule as a function of these rotational degrees of freedom to identify the most stable conformers. researchgate.net For analogous substituted benzaldehydes, studies have focused on the orientation of the substituent groups relative to the benzene (B151609) ring to determine the global minimum energy structure. researchgate.net

Reaction Mechanism Modeling

Computational modeling can be used to simulate and understand the mechanisms of chemical reactions. For an aldehyde, this could include modeling reactions like nucleophilic addition to the carbonyl group. Theoretical calculations help to elucidate the transition states, activation energies, and reaction pathways, providing a deeper understanding of the molecule's reactivity. walisongo.ac.id However, specific reaction mechanism models for this compound are not detailed in the available literature.

Molecular Docking Studies of Interactions with Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve simulating its interaction with the binding site of a target protein or other macromolecule.

While direct studies on this compound are limited, research on analogous compounds provides insights into the types of interactions that might be expected. For instance, studies on other substituted benzaldehyde (B42025) derivatives often reveal interactions driven by hydrogen bonding, hydrophobic interactions, and halogen bonding. The aldehyde group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. The bromine atom introduces the potential for halogen bonding, a non-covalent interaction that can significantly influence binding affinity and specificity.

Binding Energy Calculations

Binding energy calculations are used to estimate the strength of the interaction between a ligand, such as this compound, and its target receptor. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These calculations are often performed using computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or by scoring functions within docking software.

In the absence of specific experimental data for this compound, a theoretical approach would involve docking the compound into the active site of a relevant protein and then calculating the binding energy. The calculated value would provide a quantitative estimate of its binding affinity. For comparison, studies on related brominated compounds have shown that the presence and position of the bromine atom can significantly impact binding energies.

A hypothetical breakdown of the contributing energies for the interaction of this compound with a generic protein active site is presented below. Please note this table is for illustrative purposes and is not based on experimental data.

Energy Component Hypothetical Value (kcal/mol)
van der Waals Energy-4.5
Electrostatic Energy-2.8
Solvation Energy+1.5
Total Binding Energy -5.8

This is a hypothetical table to illustrate the concept.

Ligand-Receptor Interaction Profiling

Following a molecular docking simulation, a detailed analysis of the interactions between the ligand and the receptor is crucial. This profiling helps to identify the key amino acid residues or nucleic acid bases involved in the binding and the nature of the chemical interactions.

For this compound, an interaction profile would likely highlight several key features:

Hydrogen Bonding: The oxygen atom of the aldehyde group is a potential hydrogen bond acceptor, likely interacting with donor groups from amino acid residues like serine, threonine, or lysine (B10760008) in a protein's active site.

Hydrophobic Interactions: The benzene ring and the propoxy chain would be expected to form hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from the protein backbone or side chains. This type of interaction is increasingly recognized for its importance in ligand binding.

π-Stacking: The aromatic ring could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A summary of the potential interactions is provided in the table below.

Interaction Type Potential Interacting Group on Ligand Potential Interacting Group on Receptor
Hydrogen BondAldehyde Oxygen-OH, -NH2 groups on amino acids
HydrophobicBenzene Ring, Propoxy ChainAlkyl side chains of amino acids
Halogen BondBromine AtomCarbonyl oxygen, nitrogen atoms in side chains
π-π StackingBenzene RingAromatic rings of amino acids

This table outlines the theoretically possible interactions.

Applications of 2 Bromo 4 Propoxybenzaldehyde in Advanced Materials and Catalysis Research

Role as a Synthetic Intermediate for Specialty Chemicals

The molecular architecture of 2-Bromo-4-propoxybenzaldehyde, featuring an electrophilic aldehyde, a nucleophilically substitutable bromine atom, and an electron-donating propoxy group, makes it a valuable intermediate in organic synthesis. The bromine atom, in particular, serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions. While direct synthesis literature for this specific compound is specialized, its reactivity can be inferred from similar 2-bromobenzaldehyde (B122850) derivatives, which are widely used to construct complex heterocyclic scaffolds that form the core of many specialty chemicals, including pharmaceuticals and agrochemicals.

The aldehyde group can readily condense with amines and other nucleophiles, while the ortho-bromine substituent is perfectly positioned for subsequent intramolecular cyclization reactions. This strategy is commonly employed for the synthesis of nitrogen- and sulfur-containing heterocycles. For instance, reactions with ortho-phenylenediamines can lead to the formation of benzimidazoles, and condensation with 2-aminobenzylamines can yield quinazolines. The propoxy group modifies the electronic properties and solubility of the resulting molecules, which can be advantageous for their final application.

The table below illustrates potential synthetic routes to important heterocyclic systems using 2-bromo-substituted benzaldehydes as key intermediates.

Starting Material (Analogue)ReagentProduct ClassPotential Application
2-Bromobenzaldehydeortho-PhenylenediamineBenzimidazolesMedicinal Chemistry
2-Bromobenzaldehyde2-AminobenzylamineQuinazolinesPharmaceuticals
2-BromobenzaldehydeThiol SourceBenzothiophenesMaterial Science, Agrochemicals

These transformations highlight the utility of the 2-bromo-aldehyde scaffold in building complex molecular frameworks. The presence of the 4-propoxy group in this compound would further functionalize the resulting heterocyclic products, potentially enhancing their biological activity or material properties.

Precursor in Polymer Chemistry and Material Science

Functionalized benzaldehydes are increasingly utilized as precursors in the synthesis of advanced polymers and materials. The aldehyde group offers a reactive site for polymerization or for grafting onto existing polymer backbones, leading to materials with tailored properties.

A significant application in this area is the creation of functional polymer vesicles, or polymersomes. Research has demonstrated that amphiphilic block copolymers containing benzaldehyde (B42025) functionalities can self-assemble in water to form vesicles. nih.govacs.org The aldehyde groups within the vesicular walls are accessible for further chemical modification, such as cross-linking to enhance stability or functionalization with fluorescent dyes for imaging applications. nih.govacs.org By analogy, a block copolymer incorporating this compound could be synthesized, leading to polymersomes with unique characteristics. The propoxy groups would influence the hydrophobicity of the polymer, while the bromine atoms would offer sites for post-assembly modification via cross-coupling chemistry, allowing for the attachment of various functional moieties.

Another area of material science where this compound could serve as a precursor is in the development of composite materials. For example, phenolic solvents can be used to disperse carbon nanotubes, and this dispersion can then be polymerized with aldehydes to create a conductive composite material. oup.com The specific structure of this compound could influence the polymerization kinetics and the final properties of such a composite. Furthermore, benzaldehyde-functionalized ionic liquids have been synthesized, demonstrating the versatility of the aldehyde group in creating novel materials with unique solvent and reactive properties. researchgate.net

Catalytic Transformations Involving this compound

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. fiveable.me Palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings are particularly relevant. fiveable.menih.gov

The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl bromide (e.g., this compound) to form a palladium(II) intermediate. fiveable.me

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): The second coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center. fiveable.me

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new bond and regenerating the active palladium(0) catalyst. fiveable.me

The aldehyde and propoxy groups are generally tolerant of these reaction conditions, allowing the bromine atom to be selectively replaced with a wide array of substituents. This enables the synthesis of highly complex and functionalized aromatic compounds. acs.org

The table below summarizes prominent palladium-catalyzed reactions applicable to aryl bromides like this compound.

Reaction NameCoupling PartnerBond FormedCatalyst Example
Suzuki CouplingOrganoboron ReagentC-C (Aryl-Aryl)Pd(PPh₃)₄
Heck CouplingAlkeneC-C (Aryl-Vinyl)Pd(OAc)₂
Sonogashira CouplingTerminal AlkyneC-C (Aryl-Alkynyl)PdCl₂(PPh₃)₂/CuI
Buchwald-Hartwig AminationAmineC-N (Aryl-Amine)Pd₂(dba)₃ / Ligand

In addition to palladium catalysis, nickel-catalyzed cross-coupling reactions have also emerged as powerful tools. For instance, nickel can catalyze the cross-dehydrogenative coupling between aldehydes and alkenes, showcasing a different mode of reactivity involving the aldehyde's C-H bond. acs.org

Electrochemical Sensor Development

Electrochemical sensors are devices that translate a chemical interaction into a measurable electrical signal, offering high sensitivity and rapid detection of various analytes. nih.gov The development of these sensors often relies on the modification of an electrode surface with a material that can selectively interact with the target analyte. mdpi.com Functionalized aromatic compounds like this compound are potential candidates for creating such selective surfaces.

The compound can be immobilized on an electrode surface through several strategies. The aldehyde group can be used for covalent attachment to an amino-functionalized electrode via reductive amination. nih.gov Alternatively, the entire molecule could be used as a monomer for electropolymerization, creating a thin, functional polymer film on the electrode. nih.gov The bromo-aromatic structure can also be attached through electrochemical reduction of the C-Br bond.

Once immobilized, the distinct functional groups of this compound could participate in analyte recognition.

The aldehyde group can act as a hydrogen bond acceptor or participate in nucleophilic addition with certain analytes.

The propoxy group provides a hydrophobic microenvironment which could be favorable for binding nonpolar molecules.

The aromatic ring can engage in π-π stacking interactions with other aromatic analytes.

This multi-modal interaction capability could be harnessed to develop sensors for environmental pollutants, biological molecules, or industrial chemicals. For instance, biosensors for the detection of benzaldehyde itself have been developed using aldehyde oxidase immobilized on nanocomposite-modified electrodes, demonstrating the electrochemical relevance of the aldehyde moiety. researchgate.net A sensor based on this compound could be designed to detect specific analytes that can interact with its unique combination of functional groups, leading to a measurable change in current, potential, or impedance. mdpi.com

The table below outlines conceptual designs for electrochemical sensors utilizing functionalized surfaces.

Electrode Modification PrinciplePotential Immobilization Strategy for the CompoundTarget Analyte ClassDetection Mechanism
Covalent AttachmentReductive amination of aldehyde to amine-coated electrodeAmines, HydrazinesChange in impedance upon binding
ElectropolymerizationAnodic oxidation of the aromatic ringAromatic compounds (e.g., TNT)Voltammetric signal change due to π-π interactions
Molecularly Imprinted Polymer (MIP)Compound used as a functional monomer during MIP synthesisSpecific target moleculeBlockage of redox probe access upon analyte binding

Future Research Directions

Development of More Sustainable Synthetic Pathways

The traditional synthesis of substituted benzaldehydes often relies on multi-step procedures involving hazardous reagents and generating significant waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes to 2-Bromo-4-propoxybenzaldehyde.

Key Research Areas:

Catalytic Approaches: The exploration of novel catalytic systems, including those based on earth-abundant metals, for the direct and selective synthesis of this compound will be crucial. This includes the development of catalysts for the direct C-H functionalization of 4-propoxybenzaldehyde (B1265824), which would represent a highly atom-economical approach.

Biocatalysis: The use of enzymes, such as halogenases and oxidases, offers a green alternative for the synthesis of halogenated aromatic aldehydes. researchgate.net Future work could focus on identifying or engineering enzymes capable of selectively brominating 4-propoxybenzaldehyde or oxidizing a corresponding benzyl (B1604629) alcohol precursor under mild, aqueous conditions. scielo.org.mx

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) and sonochemistry are powerful techniques for accelerating reaction rates and improving yields, often under solvent-free or reduced solvent conditions. readarticle.orgmdpi.comdoaj.orgnih.govresearchgate.netacs.orgacs.orgmdpi.comugm.ac.id The application of these technologies to the synthesis of this compound could lead to more energy-efficient and sustainable processes.

Table 1: Comparison of Potential Sustainable Synthetic Methods

MethodPotential AdvantagesResearch Focus
Catalysis High selectivity, reduced waste, potential for atom economy.Development of earth-abundant metal catalysts for direct C-H bromination.
Biocatalysis Mild reaction conditions, high stereo- and regioselectivity, use of renewable resources.Identification and engineering of halogenases and oxidases. researchgate.net
Microwave/Ultrasound Rapid reaction times, increased yields, potential for solvent-free reactions. readarticle.orgmdpi.comdoaj.orgnih.govresearchgate.netacs.orgacs.orgmdpi.comugm.ac.idOptimization of reaction parameters for the synthesis of this compound.

Exploration of Novel Reactivity Patterns

The unique electronic and steric properties of this compound, conferred by its substituent pattern, open up avenues for exploring novel chemical transformations.

Key Research Areas:

Photocatalysis: The bromine atom and the aldehyde group can both participate in photoredox catalytic cycles. nih.govorganic-chemistry.orgacs.orgsemanticscholar.orgnih.govbeilstein-journals.org Future research could investigate the use of visible light photocatalysis to enable novel C-C and C-heteroatom bond formations at the ortho-position or involving the formyl group.

Organocatalysis: The aldehyde functionality is a key handle for a wide range of organocatalytic transformations. Investigating the reactivity of this compound in asymmetric organocatalytic reactions could lead to the synthesis of chiral molecules with interesting biological activities.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient means of generating molecular complexity in a single step. beilstein-journals.org The development of new MCRs that incorporate this compound as a key building block could provide rapid access to diverse libraries of complex molecules for screening in various applications.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental design and accelerating the discovery process.

Key Research Areas:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate the electronic structure, reactivity indices, and spectroscopic properties of this compound. scielo.brnih.govnih.gov This information can be used to predict its reactivity in various chemical reactions and to understand the mechanism of these transformations.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with biological targets. dergipark.org.trmdpi.commdpi.comsciencepublishinggroup.comnih.govresearchgate.net This can aid in the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity. jmaterenvironsci.comresearchgate.netresearchgate.netnih.govleidenuniv.nl These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 2: Applications of Computational Modeling

TechniqueApplicationPredicted Properties
DFT Reaction mechanism and reactivity prediction. scielo.brnih.govnih.govElectronic structure, bond energies, transition state geometries.
Molecular Docking Drug design and discovery. dergipark.org.trmdpi.commdpi.comsciencepublishinggroup.comnih.govresearchgate.netBinding affinity, protein-ligand interactions.
QSAR Optimization of biological activity. jmaterenvironsci.comresearchgate.netresearchgate.netnih.govleidenuniv.nlPredictive models for activity based on molecular descriptors.

Emerging Applications in Interdisciplinary Fields

The unique structural features of this compound make it a promising candidate for a range of applications in materials science, medicinal chemistry, and agrochemicals.

Key Research Areas:

Medicinal Chemistry: Substituted benzaldehydes have shown promise as inhibitors of enzymes such as aldose reductase and aldehyde dehydrogenase (ALDH), which are implicated in various diseases including cancer. dergipark.org.trmdpi.comnih.gov Future research could explore the potential of this compound and its derivatives as selective inhibitors of these enzymes. Furthermore, its structural motifs are found in various bioactive compounds, suggesting its potential as a scaffold for the development of new antimicrobial agents. sciencepublishinggroup.com

Materials Science: The aromatic nature and potential for functionalization of this compound make it a candidate for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom can serve as a handle for cross-coupling reactions to build larger conjugated systems.

Agrochemicals and Dyes: The bromo- and alkoxy-substituted aromatic core is a common feature in many agrochemicals and dyes. adpharmachem.comsuryalifesciencesltd.com The reactivity of the aldehyde group allows for the straightforward synthesis of derivatives such as Schiff bases and hydrazones, which could be screened for herbicidal, insecticidal, or fungicidal activity, as well as for their properties as novel colorants.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Bromo-4-propoxybenzaldehyde in laboratory settings?

  • Methodological Answer :

  • Eye/Skin Exposure : Flush eyes with water for 10–15 minutes and wash skin with soap/water for 15 minutes immediately after contact. Remove contaminated clothing .
  • Ingestion : Rinse mouth with water (if conscious) and seek medical attention.
  • Storage : Store in airtight containers under inert gas (e.g., argon) to prevent degradation, as suggested for structurally similar aldehydes .
  • General Precautions : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential uncharacterized toxicity .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

  • Methodological Answer :

  • Key Variables : Adjust reaction temperature (e.g., 60–80°C for brominated benzaldehyde derivatives ), solvent polarity (e.g., DMF or THF), and catalyst (e.g., Pd for coupling reactions ).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) based on purity requirements (>95% as per analytical standards ).

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Confirm structure via 1^1H and 13^{13}C NMR (e.g., aldehyde proton at ~10 ppm, bromine-induced splitting ).
  • HPLC/MS : Assess purity (>98%) and molecular ion peaks (M+1 or M+Br isotopic patterns) .
  • Melting Point : Compare observed values (e.g., 60–62°C for analogs ) with literature to verify identity.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to evaluate electrophilicity at the bromine site .
  • Reaction Pathway Modeling : Simulate Suzuki-Miyaura coupling using Pd catalysts to optimize conditions (e.g., ligand selection, base strength) .
  • Validation : Compare computational predictions with experimental yields (e.g., 70–85% for similar bromo-aldehydes ).

Q. How should researchers address contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer :

  • Variable Isolation : Test the impact of moisture sensitivity (common in brominated aldehydes ), oxygen exclusion, and reagent purity (e.g., Pd catalyst lot variability).
  • Reproducibility : Replicate protocols from divergent studies while controlling variables (solvent grade, reaction time).
  • Statistical Analysis : Use ANOVA to identify significant factors (e.g., temperature vs. catalyst loading) .

Q. What strategies enhance the regioselectivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :

  • Directing Groups : Introduce electron-donating groups (e.g., propoxy at C4) to activate specific positions for substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring substitution at C2 over C6 .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress (TLC/HPLC) to isolate intermediates or products .

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